molecular formula C14H16N2O B13492932 2-[(3-Ethynylphenyl)amino]-1-(pyrrolidin-1-yl)ethan-1-one

2-[(3-Ethynylphenyl)amino]-1-(pyrrolidin-1-yl)ethan-1-one

Cat. No.: B13492932
M. Wt: 228.29 g/mol
InChI Key: LZGITMDEASRZAW-UHFFFAOYSA-N
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Description

2-[(3-Ethynylphenyl)amino]-1-(pyrrolidin-1-yl)ethan-1-one is a chemical compound with the molecular formula C14H16N2O It is characterized by the presence of an ethynyl group attached to a phenyl ring, an amino group, and a pyrrolidinyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(3-Ethynylphenyl)amino]-1-(pyrrolidin-1-yl)ethan-1-one typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 3-ethynylaniline and pyrrolidine.

    Reaction Conditions: The reaction is carried out under controlled conditions, often involving the use of a suitable solvent like dichloromethane or ethanol. The reaction temperature is maintained at around 0-25°C.

    Catalysts and Reagents: Common reagents used in the synthesis include coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and bases like triethylamine.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors with precise control over reaction parameters. The use of automated systems ensures consistency and efficiency in the production process.

Chemical Reactions Analysis

Types of Reactions

2-[(3-Ethynylphenyl)amino]-1-(pyrrolidin-1-yl)ethan-1-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo substitution reactions, particularly at the ethynyl group, using reagents like halogens or alkylating agents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an aqueous medium at room temperature.

    Reduction: Sodium borohydride in methanol at 0-5°C.

    Substitution: Bromine in dichloromethane at 0-25°C.

Major Products Formed

    Oxidation: Formation of corresponding ketones or carboxylic acids.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of halogenated derivatives.

Scientific Research Applications

2-[(3-Ethynylphenyl)amino]-1-(pyrrolidin-1-yl)ethan-1-one has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe in studying enzyme interactions.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 2-[(3-Ethynylphenyl)amino]-1-(pyrrolidin-1-yl)ethan-1-one involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity. The ethynyl group can participate in π-π interactions, while the amino and pyrrolidinyl groups can form hydrogen bonds with target molecules. These interactions can lead to changes in cellular pathways, influencing biological processes.

Comparison with Similar Compounds

Similar Compounds

  • 2-[(3-Phenylamino)amino]-1-(pyrrolidin-1-yl)ethan-1-one
  • 2-[(3-Methylphenyl)amino]-1-(pyrrolidin-1-yl)ethan-1-one
  • 2-[(3-Chlorophenyl)amino]-1-(pyrrolidin-1-yl)ethan-1-one

Uniqueness

2-[(3-Ethynylphenyl)amino]-1-(pyrrolidin-1-yl)ethan-1-one is unique due to the presence of the ethynyl group, which imparts distinct electronic properties. This makes it particularly valuable in applications requiring specific electronic interactions, such as in the development of advanced materials or as a biochemical probe.

Properties

Molecular Formula

C14H16N2O

Molecular Weight

228.29 g/mol

IUPAC Name

2-(3-ethynylanilino)-1-pyrrolidin-1-ylethanone

InChI

InChI=1S/C14H16N2O/c1-2-12-6-5-7-13(10-12)15-11-14(17)16-8-3-4-9-16/h1,5-7,10,15H,3-4,8-9,11H2

InChI Key

LZGITMDEASRZAW-UHFFFAOYSA-N

Canonical SMILES

C#CC1=CC(=CC=C1)NCC(=O)N2CCCC2

Origin of Product

United States

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